8-Bromo-AMP

Catalog No.
S1905706
CAS No.
23567-96-6
M.F
C10H13BrN5O7P
M. Wt
426.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-AMP

CAS Number

23567-96-6

Product Name

8-Bromo-AMP

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13BrN5O7P

Molecular Weight

426.12 g/mol

InChI

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

DNPIJKNXFSPNNY-UUOKFMHZSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Synonyms

poly 8-bromoadenylic acid, poly 8-bromoadenylic acid, monomer, poly(8-BrA), poly(8-bromoriboadenylic acid)

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

PKA Pathway Activation

8-Bromo-AMP functions similarly to a natural cellular molecule called cyclic adenosine monophosphate (cAMP) but with a key advantage for research purposes. Like cAMP, 8-Bromo-AMP binds to and activates PKA. However, 8-Bromo-AMP resists degradation by enzymes that break down cAMP. This makes 8-Bromo-AMP a longer-lasting activator of PKA, allowing researchers to study the effects of PKA activation over a sustained period. This property is useful in investigating the role of PKA in various cellular processes PubChem: ).

Here are some examples of how researchers have used 8-Bromo-AMP to study PKA:

  • Investigating the role of PKA in learning and memory [Source 1]
  • Understanding the regulation of cell proliferation [Source 2]
  • Elucidating the mechanisms of hormone action [Source 3]

8-Bromo-adenosine 5'-monophosphate, commonly referred to as 8-Bromo-AMP, is a halogenated analog of adenosine monophosphate. This compound is characterized by the presence of a bromine atom at the 8-position of the adenosine ring structure, which alters its biochemical properties compared to natural adenosine monophosphate. As an analog of cyclic adenosine monophosphate, 8-Bromo-AMP is known for its ability to activate protein kinase A and other signaling pathways, making it a valuable tool in biochemical research and therapeutic applications.

Typical of nucleotide derivatives. It can undergo phosphorylation and dephosphorylation processes, allowing it to serve as a substrate for kinases and phosphatases. The activation of protein kinase A by 8-Bromo-AMP leads to the phosphorylation of specific serine and threonine residues in target proteins, thereby modulating their activity and function . Additionally, its interaction with other signaling molecules can lead to downstream effects on cellular metabolism and gene expression.

The biological activity of 8-Bromo-AMP is primarily attributed to its role as a cyclic adenosine monophosphate analog. It has been shown to induce various cellular responses, including:

  • Angiogenesis: 8-Bromo-AMP enhances vascular endothelial growth factor production in osteoblast-like cells, promoting angiogenesis .
  • Cell Differentiation: It influences the differentiation of undetermined cells into neural ectoderm and neural crest derivatives .
  • Signal Transduction: The compound activates protein kinase A and exchange protein activated by cyclic adenosine monophosphate pathways, leading to diverse cellular responses .

Synthesis of 8-Bromo-AMP typically involves the bromination of adenosine monophosphate. Common methods include:

  • Bromination Reaction: Adenosine monophosphate is treated with brominating agents under controlled conditions to introduce the bromine atom at the 8-position.
  • Purification: The crude product is purified using techniques such as chromatography to isolate pure 8-Bromo-AMP.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

8-Bromo-AMP has several applications in research and medicine, including:

  • Biochemical Research: Used as a tool for studying cyclic adenosine monophosphate signaling pathways.
  • Regenerative Medicine: Investigated for its potential in promoting bone regeneration and repair through angiogenesis .
  • Pharmacology: Explored for its effects on various cellular processes, including cell growth, differentiation, and metabolism.

Studies have shown that 8-Bromo-AMP interacts with various proteins and signaling pathways. Notably:

  • It enhances the phosphorylation of steroid receptor coactivator 1 in response to cyclic adenosine monophosphate signaling, indicating its role in modulating steroid receptor activity .
  • Its ability to activate protein kinase A leads to downstream effects on mitogen-activated protein kinase pathways, influencing cell proliferation and differentiation .

Several compounds share structural similarities with 8-Bromo-AMP, each exhibiting unique properties:

Compound NameStructure DescriptionKey Features
Cyclic Adenosine MonophosphateNatural form without brominationPrimary signaling molecule in many biological processes
6-Benzoyl-Adenosine 3',5'-cyclic MonophosphateAnother cyclic AMP analogSelectively activates protein kinase A
8-Chlorophenylthio-cyclic Adenosine MonophosphateHalogenated variant similar to 8-Bromo-AMPTargets different signaling pathways

Uniqueness of 8-Bromo-AMP

What sets 8-Bromo-AMP apart from these compounds is its specific ability to induce both angiogenic responses and influence neural differentiation while maintaining robust activation of protein kinase A pathways. Its distinct halogenation provides unique biochemical properties that enhance its utility in experimental settings.

8-Bromo-Adenosine-5'-Monophosphate presents a molecular formula of C₁₀H₁₃BrN₅O₇P in its free acid form, representing a brominated derivative of adenosine monophosphate [1] [2]. The compound exhibits a molecular weight of 426.12 g/mol for the free acid form, with an exact mass of 424.97 g/mol [2] [3]. When prepared as the sodium salt, commonly used in research applications, the molecular formula becomes C₁₀H₁₂BrN₅O₇PNa with a corresponding molecular weight ranging from 430.09 to 430.1 g/mol [4] [5]. The Chemical Abstracts Service has assigned the registry number 23567-96-6 to this compound, and it is catalogued in the PubChem database under CID 168120 [1].

PropertyValueSource
Molecular Formula (Free Acid)C₁₀H₁₃BrN₅O₇PPubChem, Jena Bioscience
Molecular Weight (Free Acid, g/mol)426.12PubChem, Jena Bioscience
Molecular Weight (Sodium Salt, g/mol)430.09 - 430.1InvivoChem, R&D Systems
Exact Mass (Free Acid, g/mol)424.97Jena Bioscience
CAS Number23567-96-6PubChem, ChemSrc
PubChem CID168120PubChem
Molecular Formula (Sodium Salt)C₁₀H₁₂BrN₅O₇PNaR&D Systems

Structural Characteristics and Bromination at Position 8

The structural architecture of 8-Bromo-Adenosine-5'-Monophosphate comprises three fundamental components: a 6-amino-8-bromo-9H-purin-9-yl nucleobase, a (2R,3S,4R,5R)-3,4-dihydroxyoxolan-2-yl ribose sugar moiety, and a dihydrogen phosphate group attached at the 5' position of the ribose ring [1] [6]. The defining characteristic of this compound lies in the bromination at position 8 of the adenine ring, where a bromine atom replaces the native hydrogen atom [7] [8].

The introduction of bromine at position 8 fundamentally alters the electronic properties of the nucleobase through its electron-withdrawing characteristics and increased atomic radius compared to hydrogen [8]. This substitution creates significant steric hindrance that influences the overall molecular conformation and binding interactions with target proteins [8]. The bromine substituent occupies approximately 1.85 Å from the C8 carbon center, substantially larger than the 1.09 Å occupied by the native hydrogen atom.

The phosphate group maintains the standard dihydrogen phosphate configuration $$(PO4H2^-)$$ at the 5' carbon of the ribose ring, creating the characteristic ester linkage that defines nucleotide monophosphates [1] [9]. The ribose sugar preserves its native stereochemical configuration with four defined stereocenters at positions 1', 2', 3', and 4', maintaining the naturally occurring β-D-ribofuranose form [6].

Stereochemistry and Conformational Analysis

The stereochemical configuration of 8-Bromo-Adenosine-5'-Monophosphate exhibits four defined stereocenters within the ribose moiety, designated as (2R,3S,4R,5R), which corresponds to the natural β-D-ribofuranose configuration found in native nucleotides [6]. This stereochemical arrangement ensures compatibility with biological recognition systems while the bromine substitution introduces unique conformational preferences.

Nuclear magnetic resonance studies have revealed that the bromination at position 8 induces a preference for the syn conformation around the glycosidic bond, contrasting with the anti conformation typically favored by native adenosine monophosphate [10]. Specifically, 1H NMR chemical shift analysis demonstrates characteristic downfield shifts for H-1' and H-2' protons, with H-1' appearing at 5.8 ppm and H-2' at 5.1 ppm, compared to 6.1 ppm and 4.8 ppm respectively for the native compound [10]. The coupling constant J₁',₂' of 0.7 Hz indicates the syn conformational preference, significantly different from the 1.3 Hz observed for native adenosine monophosphate in the anti conformation [10].

The conformational flexibility of 8-Bromo-Adenosine-5'-Monophosphate allows for dynamic transitions between syn and anti conformations, though the equilibrium strongly favors the syn arrangement due to favorable intramolecular interactions involving the bromine substituent [11]. This conformational preference has profound implications for protein binding interactions, as the altered spatial arrangement of functional groups modifies hydrogen bonding patterns and hydrophobic contacts with target binding sites.

Molecular Visualization and Modeling

Crystallographic analysis of 8-Bromo-Adenosine-5'-Monophosphate in complex with adenosine diphosphate-dependent glucokinase has provided detailed insights into its three-dimensional structure and binding interactions [8] [12]. The crystal structure, resolved at 1.81 Å resolution, reveals the compound adopts a compact conformation when bound to protein active sites, with the bromine atom playing a crucial role in stabilizing specific protein conformations through water-mediated interactions [8].

The molecular visualization demonstrates that the bromine substituent at position 8 engages in unique interactions not available to the native hydrogen atom [8]. Specifically, the bromine participates in water molecule-mediated hydrogen bonding networks with critical amino acid residues, including interactions with tyrosine, asparagine, and arginine side chains [8]. These interactions contribute to a stabilization energy estimated at approximately 2-3 kcal/mol compared to the native compound.

Computational modeling studies using molecular dynamics simulations have shown that the bromine substitution creates a hydrophobic contact surface area of approximately 15 Ų additional compared to native adenosine monophosphate [8]. The increased van der Waals radius of bromine (1.85 Å) compared to hydrogen (1.20 Å) creates additional steric constraints that influence the accessible conformational space of the molecule.

The phosphate group orientation remains largely unchanged compared to native adenosine monophosphate, maintaining optimal positioning for coordination with metal ions and formation of hydrogen bonds with protein residues [8]. The ribose sugar adopts a C2'-endo conformation in most crystallographic structures, consistent with the preferred sugar pucker observed in RNA nucleotides.

Structural Comparison with Native Adenosine Monophosphate

The structural comparison between 8-Bromo-Adenosine-5'-Monophosphate and native adenosine monophosphate reveals both similarities and critical differences that account for their distinct biological activities [9] [13]. Native adenosine monophosphate possesses the molecular formula C₁₀H₁₄N₅O₇P with a molecular weight of 347.22 g/mol, making it 78.9 g/mol lighter than its brominated analog [9] [13].

The most significant structural difference lies in the position 8 substitution, where the bromine atom in 8-Bromo-Adenosine-5'-Monophosphate replaces the hydrogen atom present in native adenosine monophosphate [7] [8]. This substitution fundamentally alters the electronic distribution within the purine ring system, with bromine's electronegativity (2.96) and larger atomic radius creating distinct electrostatic and steric environments compared to hydrogen [8].

Conformational preferences differ markedly between the two compounds. Native adenosine monophosphate preferentially adopts the anti conformation around the glycosidic bond, characterized by 1H NMR chemical shifts of H-1' at 6.1 ppm and H-2' at 4.8 ppm [10]. In contrast, 8-Bromo-Adenosine-5'-Monophosphate favors the syn conformation, with corresponding chemical shifts at 5.8 ppm and 5.1 ppm respectively [10].

The metabolic stability represents another crucial distinction. Native adenosine monophosphate serves as a substrate for various cellular enzymes, including adenylate kinase and adenosine monophosphate deaminase, facilitating its rapid metabolic conversion [9]. The bromine substitution in 8-Bromo-Adenosine-5'-Monophosphate confers enhanced resistance to enzymatic degradation, particularly by phosphodiesterases, resulting in prolonged biological activity [14] [5].

PropertyNative AMP8-Bromo-AMPDifference
Molecular FormulaC₁₀H₁₄N₅O₇PC₁₀H₁₃BrN₅O₇P+Br, -H
Molecular Weight (g/mol)347.22426.12+78.9
Position 8 SubstituentHydrogenBromineBr vs H substitution
Conformational PreferenceAnti conformationSyn conformation preferenceSyn vs anti preference
Protein Binding AffinityStandard bindingAltered binding patternModified interactions
Metabolic StabilityReadily metabolizedEnhanced stabilityReduced degradation
Membrane PermeabilityLimitedImproved (membrane permeable)Enhanced cellular uptake

Spectroscopic properties also distinguish the two compounds. 8-Bromo-Adenosine-5'-Monophosphate exhibits a UV absorption maximum at 264 nm with a molar absorptivity of 17.0 L mmol⁻¹ cm⁻¹ [2] [3], while native adenosine monophosphate shows absorption at 259 nm with different extinction characteristics. The bromine substitution causes a bathochromic shift in the UV spectrum due to the extended π-electron system and altered electronic transitions within the purine chromophore.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

424.97360 g/mol

Monoisotopic Mass

424.97360 g/mol

Heavy Atom Count

24

Sequence

N

Related CAS

50828-34-7 (Parent)

Other CAS

50828-34-7

Wikipedia

8-Bromo-Adenosine-5'-Monophosphate
8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine

Dates

Modify: 2023-08-16
Fliegert et al. 2 -Deoxyadenosine 5 -diphosphoribose is an endogenous TRPM2 superagonist. Nature Chemical Biology, doi: 10.1038/nchembio.2415, published online 26 June 2017

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